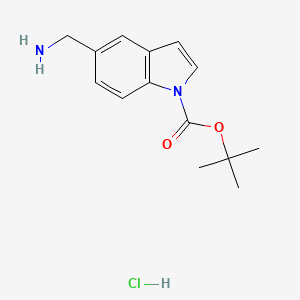

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl group, an aminomethyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, or transition metal-catalyzed cyclization reactions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine.

tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole core.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The indole core can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 5-(aminomethyl)-1H-indole-2-carboxylate

- tert-Butyl 5-(aminomethyl)-2H-indole-1-carboxylate

- tert-Butyl 5-(aminomethyl)-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Biological Activity

Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl ester group , an aminomethyl substituent , and an indole core , which contribute to its reactivity and biological properties. Its molecular formula is C13H16ClN2O2 with a molecular weight of 270.73 g/mol. The presence of the tert-butyl group provides steric hindrance, potentially influencing its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes, particularly those involved in metabolic pathways such as cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Cell Signaling Modulation : The compound influences cell signaling pathways that are crucial for processes like cell proliferation and apoptosis. This modulation can lead to significant changes in cellular behavior.

- Gene Expression : It has been shown to affect the expression of genes related to inflammation and cancer, suggesting potential therapeutic applications in these areas.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : Preliminary studies indicate that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have demonstrated cytotoxic effects against glioblastoma cells by disrupting microtubule polymerization .

- Anti-inflammatory Effects : Indole derivatives are known to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some indole derivatives exhibit antimicrobial properties, which could be leveraged for developing new antibiotics.

Case Studies

Several studies have highlighted the biological activity of related indole compounds, providing insights into the potential applications of this compound:

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of indole derivatives on various cancer cell lines. The results showed that certain modifications at the indole ring significantly enhanced cytotoxicity, with some compounds inducing cell death at low concentrations (0.1 μM) due to their effects on tubulin polymerization .

- Inflammation Modulation :

- Enzyme Inhibition Studies :

Applications

The compound serves multiple roles across various fields:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals targeting neurological and inflammatory disorders.

- Biological Research : Used to study enzyme inhibitors and receptor modulators.

- Industrial Chemistry : Acts as a building block for producing agrochemicals and specialty chemicals.

Properties

IUPAC Name |

tert-butyl 5-(aminomethyl)indole-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16;/h4-8H,9,15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZMDQMQJKFHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-71-3 |

Source

|

| Record name | 1H-Indole-1-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.